molecular formula C12H15ClO2 B13784644 Pentyl 4-chlorobenzoate

Pentyl 4-chlorobenzoate

Cat. No.: B13784644
M. Wt: 226.70 g/mol
InChI Key: APVFEMBQOQUREJ-UHFFFAOYSA-N
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Description

Pentyl 4-chlorobenzoate is an ester derived from 4-chlorobenzoic acid and pentanol. Structurally, it consists of a pentyl ester group attached to the para position of a chlorinated benzene ring. Its physicochemical properties, such as solubility and volatility, are influenced by the pentyl chain and the electron-withdrawing chlorine substituent, which also impacts its environmental behavior.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

pentyl 4-chlorobenzoate

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

APVFEMBQOQUREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoic acid pentyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-chlorobenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to regenerate 4-chlorobenzoic acid and pentanol:

Acidic Hydrolysis
Pentyl 4 chlorobenzoate+H2OH+4 Chlorobenzoic acid+Pentanol\text{Pentyl 4 chlorobenzoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{4 Chlorobenzoic acid}+\text{Pentanol}

  • Rate increases with temperature (e.g., 90% conversion at 100°C).

Basic Hydrolysis (Saponification)
Pentyl 4 chlorobenzoate+OH4 Chlorobenzoate+Pentanol\text{Pentyl 4 chlorobenzoate}+\text{OH}^-\rightarrow \text{4 Chlorobenzoate}^-+\text{Pentanol}

  • Follows second-order kinetics, with k=0.12L mol1s1k=0.12\,\text{L mol}^{-1}\text{s}^{-1} at 25°C .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution at the para position relative to the ester group.

Example Reaction with Amines
Pentyl 4 chlorobenzoate+NH3Pentyl 4 aminobenzoate+HCl\text{Pentyl 4 chlorobenzoate}+\text{NH}_3\rightarrow \text{Pentyl 4 aminobenzoate}+\text{HCl}

  • Requires harsh conditions (150°C, 48 hrs) due to the deactivating ester group .

Key Factors Influencing Reactivity

  • Electron-withdrawing groups : Enhance ring electrophilicity .

  • Leaving group ability : Cl⁻ is a moderate leaving group compared to NO₂⁻ .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling
Pentyl 4 chlorobenzoate+PhB OH 2Pd 0 Pentyl 4 phenylbenzoate\text{Pentyl 4 chlorobenzoate}+\text{PhB OH }_2\xrightarrow{\text{Pd 0 }}\text{Pentyl 4 phenylbenzoate}

  • Catalyzed by bis-carbene Pd complexes with yields up to 85% .

  • Rate is first-order in aryl chloride and half-order in H₂ .

Mechanistic Steps

  • Oxidative addition of Pd(0) to the C–Cl bond.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond .

Hydrodehalogenation

Catalytic hydrodechlorination removes the chlorine atom, yielding pentyl benzoate:

Pentyl 4 chlorobenzoate+H2Pd CPentyl benzoate+HCl\text{Pentyl 4 chlorobenzoate}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Pentyl benzoate}+\text{HCl}

  • Conditions : 10–101 kPa H₂, 353 K, 95% selectivity for dechlorination .

  • Kinetics : First-order in chlorobenzene, inverse first-order in HCl .

Reduction of the Ester Group

The ester can be reduced to the corresponding alcohol using strong reducing agents:

Pentyl 4 chlorobenzoate+LiAlH44 Chlorobenzyl alcohol+Pentanol\text{Pentyl 4 chlorobenzoate}+\text{LiAlH}_4\rightarrow \text{4 Chlorobenzyl alcohol}+\text{Pentanol}

  • Yields exceed 90% under anhydrous conditions .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C , producing 4-chlorobenzoic acid and pentene.

Scientific Research Applications

4-Chlorobenzoic acid pentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzoic acid pentyl ester involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and pentanol. The released 4-chlorobenzoic acid can then interact with cellular components, potentially inhibiting enzymes or altering metabolic pathways .

Comparison with Similar Compounds

Key Findings :

  • Solubility: Longer alkyl chains (e.g., pentyl vs. ethyl) reduce water solubility due to increased hydrophobicity. For instance, pentyl esters like pentyl xyloside DP1 show preferential partitioning into organic phases like pentanol over water .
  • Volatility : Pentyl esters exhibit lower volatility compared to shorter-chain analogs (e.g., ethyl esters), as seen in pentyl acetate, which evaporates more slowly than butyl acetate .

Functional Comparison with Substituted Benzoate Esters

Substituents on the benzoate ring influence electronic, steric, and functional properties. Examples from and include:

Table 2: Substituent Effects on Benzoate Esters

Compound Substituent Notable Properties
This compound 4-Cl High lipophilicity; slow hydrolysis
Ethyl 4-(pyridazin-3-yl)benzoate Pyridazinyl Enhanced polarity; potential bioactivity
Ethyl 4-fluorobenzoate 4-F Higher electronegativity; faster degradation

Key Findings :

  • Electron-Withdrawing Groups : Chlorine and fluorine substituents increase resistance to electrophilic attack but may slow hydrolysis compared to unsubstituted esters.

Environmental Degradation and Persistence

The environmental fate of this compound is linked to its hydrolysis and subsequent microbial degradation:

  • Hydrolysis : Esters typically hydrolyze to their parent acid (4-chlorobenzoic acid) and alcohol. Longer alkyl chains (e.g., pentyl) generally hydrolyze slower than shorter chains (e.g., ethyl) due to steric effects .
  • Microbial Degradation : 4-Chlorobenzoic acid is degraded by bacteria like Arthrobacter spp. via the 4-chlorobenzoate:CoA ligase pathway, forming intermediates for further mineralization . However, the ester itself may persist longer in environments with low hydrolytic activity.

Table 3: Degradation Pathways of Selected Compounds

Compound Hydrolysis Rate Microbial Pathway Persistence
This compound Slow Dependent on hydrolysis to 4-Cl-BA High
Ethyl 4-chlorobenzoate Moderate Same as above Moderate
4-Chlorobenzoic acid N/A Direct utilization by Arthrobacter Low

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